molecular formula C9H9BrO2 B1524407 (2-Bromo-phenoxy)-acetone CAS No. 40100-63-8

(2-Bromo-phenoxy)-acetone

Cat. No.: B1524407
CAS No.: 40100-63-8
M. Wt: 229.07 g/mol
InChI Key: SMOLOXXOYDWKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-phenoxy)-acetone is a chemical compound with the molecular formula C9H9BrO2 . It’s used in various scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular weight of this compound is 229.07100 g/mol . The exact structure couldn’t be found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available. The density, boiling point, melting point, and flash point are not specified in the resources .

Scientific Research Applications

Catalysis and Synthesis

The research on related compounds indicates the significance of brominated acetones in chemical synthesis and catalysis. For instance, (2-Pyridyl)acetone has been used as a supporting ligand in Cu-catalyzed coupling reactions of aryl chlorides, bromides, and iodides with phenols, showing good yields under mild conditions. This highlights the potential for (2-Bromo-phenoxy)-acetone in similar catalytic applications, providing a basis for exploring its utility in coupling reactions and organic synthesis due to its functional group compatibility and reactivity (Qi Zhang et al., 2009).

Antiviral and Antibacterial Activities

Research on structurally related compounds, such as (prop-2-ynyloxy) benzene derivatives synthesized from reactions involving brominated intermediates, demonstrates potential antiviral and antibacterial applications. These synthesized compounds showed significant antiurease and antibacterial effects against various pathogens. This suggests that this compound, through similar synthetic pathways, could be a precursor in the development of new antibacterial and antiviral agents, contributing to pharmaceutical research and development (Tannaza Batool et al., 2014).

Environmental and Analytical Chemistry

In the context of environmental science, the study of brominated compounds, like bisphenol A (BPA), provides insights into the impact of such chemicals on human health and ecosystems. While this compound is structurally distinct from BPA, understanding the environmental fate, toxicity, and bioaccumulation of brominated organic compounds can inform safer chemical design and environmental risk assessments (Jeong-Hun Kang et al., 2006).

Properties

IUPAC Name

1-(2-bromophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOLOXXOYDWKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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